An In-depth Technical Guide to the Thermodynamic and Physical Properties of 6-Ethyl-2-methyldecane
An In-depth Technical Guide to the Thermodynamic and Physical Properties of 6-Ethyl-2-methyldecane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the key thermodynamic and physical properties of 6-Ethyl-2-methyldecane (CAS No: 62108-21-8), a branched-chain alkane.[1][2] In the absence of extensive experimental data for this specific isomer, this document leverages established predictive methodologies, namely the Joback group contribution method, to estimate a full suite of physical properties.[3] Furthermore, this guide details the requisite experimental protocols for the empirical validation of these predicted values, offering a dual approach of theoretical estimation and practical verification. This resource is intended to be a foundational document for professionals in research and development who require a thorough understanding of the physicochemical characteristics of this compound for applications ranging from solvent studies to its potential use as a reference fluid or in complex mixture analysis.
Introduction to 6-Ethyl-2-methyldecane
6-Ethyl-2-methyldecane is a saturated hydrocarbon with the chemical formula C13H28 and a molecular weight of 184.36 g/mol .[4][5] As a branched-chain alkane, its molecular structure, characterized by an ethyl group at the sixth position and a methyl group at the second position of a decane backbone, imparts distinct physical and thermodynamic properties compared to its linear isomer, tridecane. These properties, including its boiling point, density, and viscosity, are critical for its behavior in various chemical and physical processes. Understanding these characteristics is paramount for its effective use and for the accurate modeling of systems in which it is a component.
Predicted Physicochemical and Thermodynamic Properties
Due to a scarcity of published experimental data for 6-Ethyl-2-methyldecane, the following properties have been estimated using the Joback group contribution method. This method allows for the prediction of thermophysical properties based on the molecular structure of a compound.[3] It is crucial to recognize that these are estimated values and should be confirmed with experimental data for applications requiring high precision.
Table 1: Predicted Thermodynamic and Physical Properties of 6-Ethyl-2-methyldecane
| Property | Predicted Value | Unit |
| Normal Boiling Point | 486.33 | K |
| Melting Point | 239.98 | K |
| Density (at 298.15 K) | 0.77 | g/cm³ |
| Dynamic Viscosity (at 298.15 K) | 1.34 x 10⁻³ | Pa·s |
| Ideal Gas Heat Capacity (Cp) (at 298.15 K) | 430.74 | J/(mol·K) |
| Standard Enthalpy of Formation (Ideal Gas, 298.15 K) | -340.58 | kJ/mol |
Note: These values were calculated using the Joback group contribution method. The accuracy of this method varies depending on the property and the complexity of the molecule.[3]
Causality of Molecular Structure on Physical Properties
The branched nature of 6-Ethyl-2-methyldecane significantly influences its physical properties when compared to its straight-chain counterpart, n-tridecane.
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Boiling Point: Branched alkanes typically exhibit lower boiling points than their linear isomers. This is due to the reduced surface area of the more compact, branched molecules, which diminishes the effectiveness of intermolecular van der Waals forces.
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Viscosity: The relationship between branching and viscosity in alkanes is complex. For smaller alkanes, branching can lead to lower viscosity due to decreased intermolecular forces. However, for larger molecules, increased branching can restrict molecular movement and lead to higher viscosity.
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Density: Generally, branched alkanes are less dense than their linear isomers. The less efficient packing of the irregularly shaped branched molecules results in a lower mass per unit volume.
Experimental Determination of Thermodynamic and Physical Properties
To validate the predicted properties and to obtain high-fidelity data for critical applications, empirical measurements are indispensable. The following sections detail the standard experimental protocols for determining the key thermodynamic and physical properties of liquid 6-Ethyl-2-methyldecane.
Determination of Normal Boiling Point
The normal boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure at sea level (1 atm).
Experimental Protocol: Ebulliometry
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Apparatus Setup: Assemble a standard ebulliometer, which consists of a boiling flask, a condenser, and a high-precision thermometer or thermocouple.
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Sample Preparation: Place a sample of 6-Ethyl-2-methyldecane into the boiling flask along with boiling chips to ensure smooth boiling.
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Heating: Gently heat the sample using a heating mantle.
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Equilibrium Measurement: Record the temperature at which a stable equilibrium between the liquid and vapor phases is achieved, indicated by a constant temperature reading during continuous boiling and condensation.
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Pressure Correction: If the ambient pressure deviates from 1 atm, apply a pressure correction using the Clausius-Clapeyron equation or established nomographs.
Caption: Ebulliometry setup for boiling point determination.
Density Measurement
Density is a fundamental physical property defined as mass per unit volume.
Experimental Protocol: Oscillating U-Tube Densitometry
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Instrument Calibration: Calibrate the oscillating U-tube densitometer with two reference standards of known density, typically dry air and deionized water.
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Sample Injection: Inject a small, bubble-free aliquot of 6-Ethyl-2-methyldecane into the U-tube.
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Temperature Equilibration: Allow the sample to reach thermal equilibrium with the instrument's temperature-controlled cell.
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Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample.
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Data Acquisition: The instrument's software calculates and displays the density of the sample.
Dynamic Viscosity Measurement
Dynamic viscosity is a measure of a fluid's resistance to shear flow.
Experimental Protocol: Rotational Viscometry
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Instrument Setup: Select an appropriate spindle and rotational speed on the rotational viscometer based on the expected viscosity of the sample.
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Sample Loading: Place a sufficient volume of 6-Ethyl-2-methyldecane in a temperature-controlled sample cup.
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Spindle Immersion: Immerse the spindle into the sample to the marked depth.
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Measurement: Rotate the spindle at the set speed and allow the reading to stabilize. The instrument measures the torque required to rotate the spindle, which is proportional to the dynamic viscosity.
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Data Recording: Record the viscosity reading from the instrument's display.
Caption: Rotational viscometer for dynamic viscosity measurement.
Specific Heat Capacity Determination
Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
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Sample Preparation: Accurately weigh a small amount of 6-Ethyl-2-methyldecane into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed pan to serve as a reference.
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Instrument Setup: Place the sample and reference pans into the DSC cell.
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Temperature Program: Subject the sample and reference to a controlled temperature program, typically a linear heating ramp.
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Heat Flow Measurement: The DSC measures the differential heat flow between the sample and the reference required to maintain them at the same temperature.
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Calculation: The specific heat capacity is calculated from the differential heat flow, the heating rate, and the sample mass.
Standard Enthalpy of Formation Measurement
The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. For a hydrocarbon like 6-Ethyl-2-methyldecane, this is determined indirectly from its enthalpy of combustion.
Experimental Protocol: Bomb Calorimetry
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Calorimeter Calibration: Determine the heat capacity of the bomb calorimeter by combusting a known mass of a standard substance with a certified enthalpy of combustion, such as benzoic acid.
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Sample Preparation: Place a precisely weighed sample of 6-Ethyl-2-methyldecane in a crucible within the bomb.
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Pressurization: Seal the bomb and pressurize it with an excess of pure oxygen.
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Combustion: Immerse the bomb in a known volume of water in the calorimeter and ignite the sample electrically.
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Temperature Measurement: Record the temperature change of the water bath resulting from the heat released by the combustion reaction.
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Calculation: Calculate the heat of combustion at constant volume from the temperature change and the heat capacity of the calorimeter. Convert this to the enthalpy of combustion at constant pressure and then use Hess's Law with the known standard enthalpies of formation of CO2(g) and H2O(l) to determine the standard enthalpy of formation of 6-Ethyl-2-methyldecane.
